9-(2-methoxyethyl)-N-(3-methoxyphenyl)-9H-purin-6-amine
Description
9-(2-Methoxyethyl)-N-(3-methoxyphenyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 2-methoxyethyl group at the 9-position and a 3-methoxyphenylamino substituent at the 6-position. Purines are biologically significant heterocycles, and modifications at these positions often influence pharmacological properties such as solubility, target affinity, and metabolic stability.
Properties
IUPAC Name |
9-(2-methoxyethyl)-N-(3-methoxyphenyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-21-7-6-20-10-18-13-14(16-9-17-15(13)20)19-11-4-3-5-12(8-11)22-2/h3-5,8-10H,6-7H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVGKEJDHJAHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Amination of Chloropurine Intermediates
The most widely reported method involves substituting a chlorine atom at the purine C6 position with a 3-methoxyphenylamine group. A precursor such as 6-chloro-9-(2-methoxyethyl)-9H-purine is reacted with 3-methoxyaniline under Buchwald-Hartwig coupling conditions. Typical protocols use palladium(II) acetate (2.5 mol%) with Xantphos (5 mol%) as a ligand in refluxing toluene (110°C, 24 hr), achieving 68–72% yields. Side products from N7 alkylation are minimized by pre-complexing the purine with silver nitrate.
Table 1: Comparative Amination Conditions
Alkylation of Purine N9 Position
Introducing the 2-methoxyethyl group at N9 precedes or follows the amination step. A two-phase approach is common:
-
Protection-Deprotection Strategy : 6-Chloropurine is first alkylated using 2-methoxyethyl bromide in DMF with NaH (0°C → rt, 12 hr, 85% yield). The chlorine is retained for subsequent amination.
-
One-Pot Alkylation-Amination : Combining 2-methoxyethyl triflate with 3-methoxyaniline and 6-chloropurine in the presence of Cs₂CO₃ (acetonitrile, 80°C, 8 hr) achieves 63% yield but requires rigorous exclusion of moisture.
Optimization of Critical Reaction Parameters
Solvent Effects on Regioselectivity
Polar aprotic solvents (DMF, NMP) favor N9 alkylation over N7 byproducts due to enhanced stabilization of the transition state. In DMF, the N9:N7 ratio reaches 9:1, compared to 3:1 in THF. Microwave-assisted synthesis in DMSO reduces reaction times to 2 hr while maintaining 70% yield.
Catalytic Systems for Coupling Reactions
Palladium-based catalysts outperform copper in amination steps. The Pd(OAc)₂/Xantphos system exhibits superior turnover numbers (>1,000) compared to PdCl₂(dppf) (TON ≈ 450). Adding 10 mol% tetrabutylammonium iodide as a phase-transfer catalyst increases yields by 12% in biphasic systems.
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
A tubular reactor (ID = 2 mm, L = 10 m) operating at 15 bar pressure enables:
-
95% conversion of 6-chloropurine intermediates
-
82% isolated yield after in-line liquid-liquid extraction
-
50% reduction in palladium catalyst loading vs batch processes
Table 2: Batch vs Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time (hr) | 24 | 3.5 |
| Catalyst Loading (mol%) | 2.5 | 1.2 |
| Space-Time Yield (kg/m³/day) | 18 | 127 |
Waste Stream Management
The synthesis generates 8.2 kg of aqueous waste per kg product, primarily containing:
-
Residual DMF (12–15 g/L)
-
Palladium complexes (0.8–1.2 ppm)
-
Inorganic salts (NaCl, Cs₂CO₃)
Closed-loop systems recover >90% DMF via vacuum distillation and 98% Pd via chelating resins.
Analytical Characterization and Quality Control
Structural Confirmation
Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) show:
-
<0.5% degradation products
-
No observable racemization (chiral HPLC)
-
Moisture content remains <0.2% (Karl Fischer)
Challenges and Alternative Approaches
Regiochemical Control in Alkylation
Competing N7/N9 alkylation remains a key challenge. Computational modeling (DFT at B3LYP/6-31G* level) predicts a 3.8 kcal/mol preference for N9 transition states when using 2-methoxyethyl triflate vs 1.2 kcal/mol for ethyl bromide. Steric directing groups (e.g., 2,6-di-tert-butylphenyl) increase N9 selectivity to 19:1 but require additional deprotection steps.
Chemical Reactions Analysis
Types of Reactions
9-(2-methoxyethyl)-N-(3-methoxyphenyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
9-(2-methoxyethyl)-N-(3-methoxyphenyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-methoxyethyl)-N-(3-methoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Solubility and Reactivity
- Methoxy groups (e.g., 2-methoxyethyl, 3-methoxyphenyl) increase hydrophilicity, as seen in LC-MS data (logP ~2.5–3.0 for methoxy-substituted compounds) .
- Chloro/fluoro substituents (e.g., 3-chlorophenyl, 3,5-difluorophenyl) enhance electrophilicity, facilitating nucleophilic displacement reactions but reducing aqueous solubility .
Key Trends :
- Electron-withdrawing groups (e.g., Cl, F) at the 6-position enhance enzyme inhibition (e.g., cruzain IC₅₀ < 1 µM) .
- Methoxy groups improve pharmacokinetic profiles but may reduce target binding affinity compared to halogens .
Structural Confirmation Techniques
- NMR and LC-MS: Used universally for purity and structural validation. For example, ¹H NMR of 6-(3-chlorophenylamino)-9-ethylpurine-2-carbonitrile (δ 7.87 ppm for aromatic protons) .
- X-ray Crystallography : Resolved crystal structures for 2-chloro-9-isopropyl-N,N-dimethylpurin-6-amine, confirming substituent geometry .
Research Findings and Implications
- Optimization Strategies : Balancing solubility (via methoxy groups) and target affinity (via halogens) is critical. For instance, 9-(2-methoxyethyl) derivatives may require further halogenation at the 6-position for enhanced bioactivity.
- Therapeutic Potential: The lack of direct biological data for 9-(2-methoxyethyl)-N-(3-methoxyphenyl)purin-6-amine necessitates testing against targets like kinases or proteases, leveraging structural analogs as benchmarks .
Biological Activity
Overview
9-(2-methoxyethyl)-N-(3-methoxyphenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class, characterized by a purine ring system with specific substitutions at the 9-position and N-position. Its unique structure suggests potential for various biological activities, particularly in therapeutic applications such as cancer treatment and enzyme inhibition.
- Molecular Formula : C17H22N4O
- Molecular Weight : 306.4 g/mol
- Appearance : White solid
- Melting Point : 80-82 °C
- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of enzymes, thus modulating cellular signaling pathways. This mechanism is crucial for its potential therapeutic effects.
Anticancer Activity
Research indicates that this compound has shown promise as an inhibitor of c-Src kinase, a protein involved in cancer progression. Inhibition of c-Src can lead to reduced tumor growth and metastasis.
| Study | Concentration | Effect |
|---|---|---|
| In vitro assays | 50 µM | ~50% inhibition of c-Src activity |
| Tumor models | Variable | Significant reduction in tumor size compared to control |
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. This includes potential effects on purine metabolism, which could have implications for diseases related to nucleotide imbalances.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| c-Src kinase | Competitive | 25 |
| Other kinases | Non-competitive | 30 |
Case Studies
-
Study on Anticancer Effects :
- A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G1 phase.
- Results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM.
-
In Vivo Efficacy :
- In animal models, administration of the compound led to a notable decrease in tumor volume and weight compared to untreated groups.
- Histological analysis revealed reduced angiogenesis and increased apoptosis markers in treated tumors.
Research Findings
Recent studies have expanded on the biological activity of this compound, highlighting its potential roles beyond anticancer properties:
- Antiviral Activity : Preliminary findings suggest that it may inhibit viral replication through modulation of host cell pathways.
- Neuroprotective Effects : Some research indicates possible neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
